molecular formula C16H12N6O2 B10977446 N,N'-dipyrimidin-2-ylterephthalamide

N,N'-dipyrimidin-2-ylterephthalamide

Cat. No.: B10977446
M. Wt: 320.31 g/mol
InChI Key: TXRZUZQSSGAVKM-UHFFFAOYSA-N
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Description

N,N’-Dipyrimidin-2-ylterephthalamide is a chemical compound characterized by the presence of two pyrimidine rings attached to a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dipyrimidin-2-ylterephthalamide typically involves the reaction of terephthaloyl chloride with pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-dipyrimidin-2-ylterephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dipyrimidin-2-ylterephthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dipyrimidin-2-ylterephthalamide oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

N,N’-Dipyrimidin-2-ylterephthalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-dipyrimidin-2-ylterephthalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylterephthalamide: Similar structure but with phenyl groups instead of pyrimidine rings.

    N,N’-Bis(pyrimidin-2-yl)terephthalamide dihydrate: A hydrated form of the compound with similar properties.

Uniqueness

N,N’-Dipyrimidin-2-ylterephthalamide is unique due to the presence of pyrimidine rings, which confer specific chemical and biological properties. This makes it distinct from other terephthalamide derivatives and suitable for specialized applications in various fields.

Properties

Molecular Formula

C16H12N6O2

Molecular Weight

320.31 g/mol

IUPAC Name

1-N,4-N-di(pyrimidin-2-yl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C16H12N6O2/c23-13(21-15-17-7-1-8-18-15)11-3-5-12(6-4-11)14(24)22-16-19-9-2-10-20-16/h1-10H,(H,17,18,21,23)(H,19,20,22,24)

InChI Key

TXRZUZQSSGAVKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CC=N3

Origin of Product

United States

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